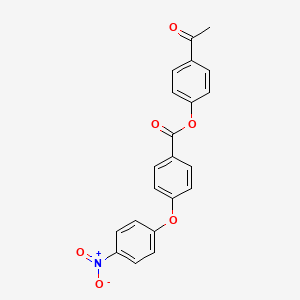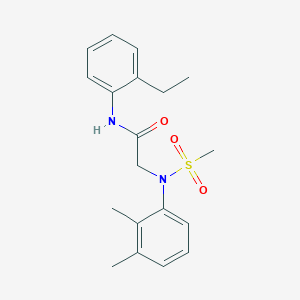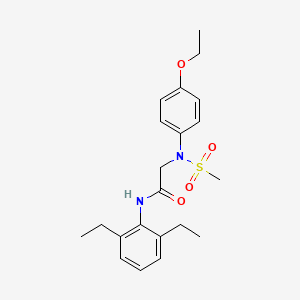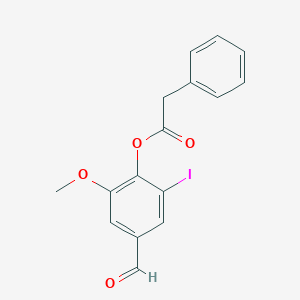
4-acetylphenyl 4-(4-nitrophenoxy)benzoate
Overview
Description
4-acetylphenyl 4-(4-nitrophenoxy)benzoate, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.38 g/mol.
Scientific Research Applications
4-acetylphenyl 4-(4-nitrophenoxy)benzoate has been extensively studied for its potential applications in various fields, including medicine, forensics, and analytical chemistry. In medicine, this compound is used as a precursor for the synthesis of fentanyl, a potent synthetic opioid used for pain management. In forensics, this compound is used as a marker for the synthesis of fentanyl and its analogs, which are commonly used as illicit drugs. In analytical chemistry, this compound is used as a standard for the analysis of fentanyl and its analogs in biological samples.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 4-(4-nitrophenoxy)benzoate is not fully understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This compound binds to the mu-opioid receptor in the brain and spinal cord, leading to pain relief and euphoria. However, this compound has a higher potency than fentanyl, which makes it more dangerous and potentially lethal.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. This compound can also cause dependence and addiction, leading to withdrawal symptoms when discontinued. This compound has a narrow therapeutic index, which means that the difference between the effective dose and the toxic dose is small, making it more challenging to use safely.
Advantages and Limitations for Lab Experiments
4-acetylphenyl 4-(4-nitrophenoxy)benzoate has several advantages for lab experiments, including its high potency and specificity for the mu-opioid receptor. This compound is also easy to synthesize and purify, making it readily available for research purposes. However, this compound has several limitations, including its potential toxicity, which requires careful handling and disposal. This compound is also a controlled substance, which requires proper licensing and documentation for its use in research.
Future Directions
4-acetylphenyl 4-(4-nitrophenoxy)benzoate has several potential future directions, including its use as a therapeutic agent for pain management and addiction treatment. This compound can also be used as a marker for the synthesis of fentanyl and its analogs, which are commonly used as illicit drugs. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields. Additionally, new synthesis methods for this compound and its analogs could be developed to improve yield and purity while reducing the potential for toxicity.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its analogs.
properties
IUPAC Name |
(4-acetylphenyl) 4-(4-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-14(23)15-2-8-20(9-3-15)28-21(24)16-4-10-18(11-5-16)27-19-12-6-17(7-13-19)22(25)26/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPMGMTRRPJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549949.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3549952.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B3549953.png)
![N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549956.png)

![2-[(4-methylphenyl)thio]-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3549974.png)
![4-[({[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3549976.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3549987.png)

![methyl 4-({4-oxo-3-[4-oxo-4-(3-pyridinylamino)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3550001.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B3550021.png)

![1,3-diethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B3550030.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-benzenesulfonamide](/img/structure/B3550040.png)